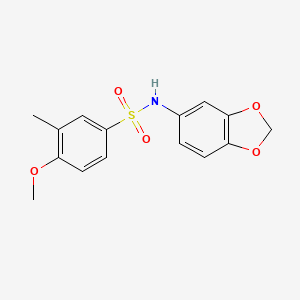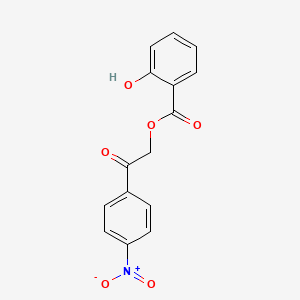
N-1,3-benzodioxol-5-yl-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-4-methoxy-3-methylbenzenesulfonamide, commonly known as MDMA, is a psychoactive drug that has gained popularity in recent years. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is commonly known as ecstasy, molly or simply as "E." MDMA is a popular recreational drug that is known for its euphoric effects. However, MDMA has also been studied for its potential therapeutic uses.
Wirkmechanismus
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the reward system of the brain. Norepinephrine is a neurotransmitter that is involved in the "fight or flight" response.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. MDMA can also cause dehydration and electrolyte imbalances.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for lab experiments. It is a potent psychoactive drug that can be used to study the effects of serotonin, dopamine, and norepinephrine on the brain. However, the use of MDMA in lab experiments is limited by ethical concerns and the potential for abuse.
Zukünftige Richtungen
There are several future directions for the study of MDMA. One area of research is the potential use of MDMA in the treatment of other mental health conditions, such as depression and addiction. Another area of research is the development of safer and more effective MDMA analogs. Finally, there is a need for more research on the long-term effects of MDMA use.
Synthesemethoden
MDMA is synthesized from safrole, which is a natural compound found in the oils of sassafras trees. The synthesis of MDMA involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then converted to MDMA through a process called reductive amination.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). Several studies have shown that MDMA-assisted psychotherapy can be effective in reducing symptoms of PTSD. MDMA has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-7-12(4-6-13(10)19-2)22(17,18)16-11-3-5-14-15(8-11)21-9-20-14/h3-8,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGONMKAUZEYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)


![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)





![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
